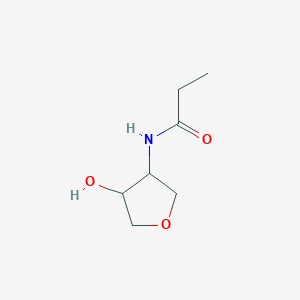![molecular formula C9H19N3O B13158890 1-[(3R)-piperidin-3-yl]-3-(propan-2-yl)urea](/img/structure/B13158890.png)
1-[(3R)-piperidin-3-yl]-3-(propan-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3R)-piperidin-3-yl]-3-(propan-2-yl)urea is a chemical compound with the molecular formula C9H19N3O It is a derivative of piperidine, a six-membered heterocyclic amine, and urea, an organic compound with the formula CO(NH2)2
Preparation Methods
The synthesis of 1-[(3R)-piperidin-3-yl]-3-(propan-2-yl)urea typically involves the reaction of a piperidine derivative with an isocyanate. One common method includes the following steps:
Starting Materials: (3R)-piperidin-3-amine and isopropyl isocyanate.
Reaction Conditions: The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran at room temperature.
Procedure: The (3R)-piperidin-3-amine is dissolved in the solvent, and isopropyl isocyanate is added dropwise with stirring. The reaction mixture is then stirred for several hours to ensure complete conversion.
Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and yield.
Chemical Reactions Analysis
1-[(3R)-piperidin-3-yl]-3-(propan-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the urea moiety can be replaced by other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, tetrahydrofuran, ethanol.
Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted urea and amine derivatives.
Scientific Research Applications
1-[(3R)-piperidin-3-yl]-3-(propan-2-yl)urea has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets.
Biology: It is used in biochemical assays to study enzyme inhibition and receptor binding.
Industry: The compound is utilized in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 1-[(3R)-piperidin-3-yl]-3-(propan-2-yl)urea exerts its effects involves its interaction with specific molecular targets. The piperidine moiety is known to interact with various receptors and enzymes, potentially inhibiting their activity. The urea group can form hydrogen bonds with biological macromolecules, enhancing binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-[(3R)-piperidin-3-yl]-3-(propan-2-yl)urea can be compared with other similar compounds, such as:
1-[(3R)-piperidin-3-yl]-3-(methyl)urea: Similar structure but with a methyl group instead of an isopropyl group.
1-[(3R)-piperidin-3-yl]-3-(ethyl)urea: Contains an ethyl group instead of an isopropyl group.
1-[(3R)-piperidin-3-yl]-3-(butyl)urea: Contains a butyl group instead of an isopropyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H19N3O |
|---|---|
Molecular Weight |
185.27 g/mol |
IUPAC Name |
1-[(3R)-piperidin-3-yl]-3-propan-2-ylurea |
InChI |
InChI=1S/C9H19N3O/c1-7(2)11-9(13)12-8-4-3-5-10-6-8/h7-8,10H,3-6H2,1-2H3,(H2,11,12,13)/t8-/m1/s1 |
InChI Key |
MTBPWAKLDMVDLC-MRVPVSSYSA-N |
Isomeric SMILES |
CC(C)NC(=O)N[C@@H]1CCCNC1 |
Canonical SMILES |
CC(C)NC(=O)NC1CCCNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-[(4-Methoxyphenyl)methyl]-4,6-dimethylpyrimidine-2-thiol](/img/structure/B13158826.png)


![1-(1-Methyl-1H-pyrazolo[4,3-B]pyridin-6-YL)methanamine](/img/structure/B13158855.png)


![2-{2-Thia-5-azabicyclo[2.2.1]heptan-5-yl}pyrimidine-5-carbaldehyde](/img/structure/B13158865.png)




